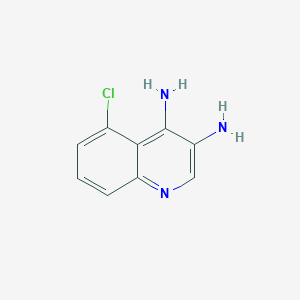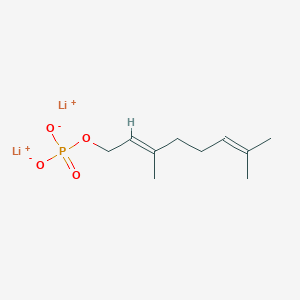
(3-(Dimethylamino)azetidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Dimethylamino)azetidin-3-yl)methanol: azetidin-3-ylmethanol , is an organic compound. It is a colorless liquid with a distinct odor. At room temperature, it is soluble in both water and organic solvents. Although stable, it is flammable when exposed to an open flame.
Méthodes De Préparation
Several synthetic routes exist for preparing this compound. One common method involves the oxidation reaction of methylsiloxane with 3-aminopropanol. Here’s the specific process:
- React methylsiloxane with 3-aminopropanol under appropriate catalytic conditions.
- Heat the mixture to produce the target product.
Analyse Des Réactions Chimiques
(3-(Dimethylamino)azetidin-3-yl)methanol: undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction of the azetidine ring.
Substitution: Reacts with nucleophiles (e.g., halides, amines) to form substituted derivatives.
Major products from these reactions depend on the specific conditions used.
Applications De Recherche Scientifique
This compound finds applications in:
Organic Synthesis: Used as a catalyst in organic reactions.
Medicine: Investigated for potential pharmacological properties.
Industry: Employed in the synthesis of other compounds.
Mécanisme D'action
The exact mechanism by which (3-(Dimethylamino)azetidin-3-yl)methanol exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, its unique structure sets it apart. Similar compounds include azetidine derivatives and other heterocyclic alcohols.
For more information, you can refer to the ChemBK entry.
Propriétés
Formule moléculaire |
C6H14N2O |
|---|---|
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
[3-(dimethylamino)azetidin-3-yl]methanol |
InChI |
InChI=1S/C6H14N2O/c1-8(2)6(5-9)3-7-4-6/h7,9H,3-5H2,1-2H3 |
Clé InChI |
XLRYBBBQQCEYDC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1(CNC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[2,1-B]thiazole-5-carbonitrile](/img/structure/B12827424.png)
![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide hydrochloride](/img/structure/B12827435.png)


![2-(1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12827459.png)
![N-[(E)-2-chloro-2-(4-chlorophenyl)-1-(piperidine-1-carbonyl)vinyl]benzamide](/img/structure/B12827461.png)
![(4R)-4-[(3S,8S,9S,10S,13R,14S,17R)-1-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12827465.png)
![3,4,6,7-Tetrahydroxy-2-(hydroxymethyl)-8-((E)-3-(4-hydroxyphenyl)acryloyl)-6-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4,4a,6,9b-tetrahydro-2H-pyrano[3,2-b]benzofuran-9(3H)-one](/img/structure/B12827469.png)
![(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12827475.png)


![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)methanol](/img/structure/B12827489.png)

![N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline](/img/structure/B12827498.png)
